REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][N:5]=[C:4]([S:15][CH2:16][C:17]([OH:19])=[O:18])[N:3]=1.[CH:20]1(N=C=NC2CCCCC2)[CH2:25]CCC[CH2:21]1.C(O)C=C.CC#N>CN(C=O)C.CN(C)C1C=CN=CC=1.C(O)(C(F)(F)F)=O>[CH2:25]([O:18][C:17](=[O:19])[CH2:16][S:15][C:4]1[N:3]=[C:2]([NH2:1])[C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][N:5]=1)[CH:20]=[CH2:21]
|
Name
|
(4-Amino-5-benzyl-pyrimidin-2-ylsulfanyl)-acetic acid
|
Quantity
|
69 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC=C1CC1=CC=CC=C1)SCC(=O)O
|
Name
|
|
Quantity
|
62 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
18 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After shaking the mixture for 24 h at r.t.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(CSC1=NC=C(C(=N1)N)CC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |